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molecular formula C11H11ClO3 B8649913 4-Chloro-5,6-dimethoxy-indan-1-one

4-Chloro-5,6-dimethoxy-indan-1-one

Cat. No. B8649913
M. Wt: 226.65 g/mol
InChI Key: KWIDYAQAXNXERR-UHFFFAOYSA-N
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Patent
US07572809B2

Procedure details

Similar procedure as described in example 9B was used, starting from 3-(2-Chloro-3,4-dimethoxy-phenyl)-propionic acid and Methanesulfonic acid to give 4-Chloro-5,6-dimethoxy-indan-1-one. LC-MS: m/e 227 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([O:8][CH3:9])=[C:6]([O:10][CH3:11])[CH:5]=[CH:4][C:3]=1[CH2:12][CH2:13][C:14]([OH:16])=O.CS(O)(=O)=O>>[Cl:1][C:2]1[C:7]([O:8][CH3:9])=[C:6]([O:10][CH3:11])[CH:5]=[C:4]2[C:3]=1[CH2:12][CH2:13][C:14]2=[O:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC(=C1OC)OC)CCC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2CCC(C2=CC(=C1OC)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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